molecular formula C21H19ClFNO4 B15150171 4-Chloro-1-(4-fluorophenyl)-1-oxobutan-2-yl 5-oxo-1-phenylpyrrolidine-3-carboxylate

4-Chloro-1-(4-fluorophenyl)-1-oxobutan-2-yl 5-oxo-1-phenylpyrrolidine-3-carboxylate

Katalognummer: B15150171
Molekulargewicht: 403.8 g/mol
InChI-Schlüssel: CSRCVGNSDQWZRO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Chloro-1-(4-fluorophenyl)-1-oxobutan-2-yl 5-oxo-1-phenylpyrrolidine-3-carboxylate is a synthetic organic compound that belongs to the class of esters This compound is characterized by the presence of a chloro-substituted butanone moiety and a fluorophenyl group, which are linked to a pyrrolidine carboxylate structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-1-(4-fluorophenyl)-1-oxobutan-2-yl 5-oxo-1-phenylpyrrolidine-3-carboxylate typically involves multi-step organic reactions. One common approach is to start with the preparation of the 4-chloro-1-(4-fluorophenyl)-1-oxobutan-2-yl intermediate through a Friedel-Crafts acylation reaction. This intermediate is then reacted with 5-oxo-1-phenylpyrrolidine-3-carboxylic acid in the presence of a coupling agent such as DCC (dicyclohexylcarbodiimide) to form the ester linkage.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and recrystallization.

Analyse Chemischer Reaktionen

Types of Reactions

4-Chloro-1-(4-fluorophenyl)-1-oxobutan-2-yl 5-oxo-1-phenylpyrrolidine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone groups to alcohols.

    Substitution: The chloro and fluoro groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes or receptors.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Wirkmechanismus

The mechanism of action of 4-Chloro-1-(4-fluorophenyl)-1-oxobutan-2-yl 5-oxo-1-phenylpyrrolidine-3-carboxylate would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The exact pathways involved would require detailed biochemical studies.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-Chloro-1-(4-fluorophenyl)-1-oxobutan-2-yl 5-oxo-1-phenylpyrrolidine-3-carboxylate: can be compared with other esters that have similar structural features, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds. This can make it a valuable compound for research and development in various scientific fields.

Eigenschaften

Molekularformel

C21H19ClFNO4

Molekulargewicht

403.8 g/mol

IUPAC-Name

[4-chloro-1-(4-fluorophenyl)-1-oxobutan-2-yl] 5-oxo-1-phenylpyrrolidine-3-carboxylate

InChI

InChI=1S/C21H19ClFNO4/c22-11-10-18(20(26)14-6-8-16(23)9-7-14)28-21(27)15-12-19(25)24(13-15)17-4-2-1-3-5-17/h1-9,15,18H,10-13H2

InChI-Schlüssel

CSRCVGNSDQWZRO-UHFFFAOYSA-N

Kanonische SMILES

C1C(CN(C1=O)C2=CC=CC=C2)C(=O)OC(CCCl)C(=O)C3=CC=C(C=C3)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.